

population pharmacokinetic modeling of teriflunomide using NONMEM

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Compound Focus: Leflunomide

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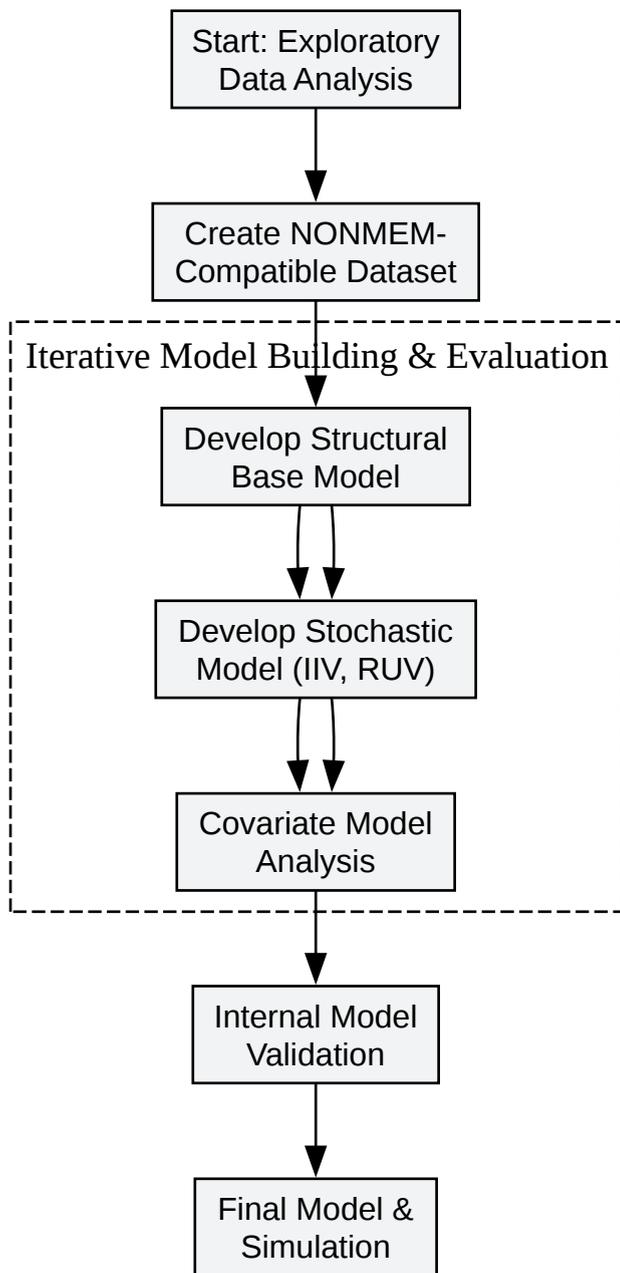
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Application Notes: PopPK Modeling of Teriflunomide

1. Introduction to Teriflunomide Pharmacokinetics Teriflunomide, the active metabolite of the prodrugs **leflunomide** and teriflunomide sodium, is an immunomodulatory agent used in autoimmune diseases like rheumatoid arthritis (RA) and multiple sclerosis (MS) [1] [2]. Its pharmacokinetics (PK) are complex and exhibit high interindividual variability, primarily due to factors such as **enterohepatic circulation (EHC)**, high plasma protein binding (>99%), and genetic polymorphisms in enzymes and transporters like **ABCG2** [3] [4] [2]. Population PK modeling using NONMEM is a powerful approach to quantify and account for this variability, accelerating drug development and supporting optimal dose selection [3] [2].

2. PopPK Model Workflow for NONMEM The development of a PopPK model in NONMEM follows a systematic workflow to ensure a robust and predictive model [5] [6]. The key stages are outlined in the diagram below.



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3. Application to Teriflunomide: Model Structures & Findings Research has employed various structural models to characterize teriflunomide's PK. The table below summarizes key PopPK models developed for teriflunomide.

Table 1: Overview of Teriflunomide Population Pharmacokinetic Models

Aspect	Yao et al. (2019) [3] [2]	Semi-PBPK Model (2015) [4]	Two-Compartment Model (2023) [7]
Primary Drug	Teriflunomide Sodium & Leflunomide	Leflunomide	Leflunomide
Structural Model	One-compartment with first-order absorption and pulsed EHC [3].	15-compartment semi-PBPK model incorporating EHC and protein binding [4].	Two-compartment with first-order absorption and EHC [7].
Software	NONMEM [3].	NONMEM (ADVAN5) [4].	NONMEM [7].

| **Significant Covariates** | - **Body Weight** and **Sex** on V_c/F [3].

- **ABCG2 34G>A** on CL/F and KA [3]. | - **Fat-Free Mass** on clearance [4].
- **Liver function (ALT)** [4]. | - **Body Weight** (via allometric scaling) [7]. | | **Model Application** | Accelerate early-phase development of teriflunomide sodium for SLE; recommended a loading dose of 100 mg for 3 days followed by 15 mg/day maintenance [3] [2]. | Simultaneously describe total and free teriflunomide concentrations; evaluate impact of pharmacogenetics [4]. | Propose an optimized, weight-based dosing strategy for **leflunomide** [7]. |

4. Detailed Protocols for Key Experiments

Protocol 1: Developing a Base PopPK Model with EHC

- **Objective:** To establish a structural base model that captures teriflunomide's PK profile, including enterohepatic circulation.
- **Software:** NONMEM (Version 7.3 or higher) with a supporting interface (e.g., Pirana, PsN). Data processing can be done using R or SAS [4] [8].
- **Data Requirements:** The dataset must include individual PK concentration-time points, dosing records (AMT), and relevant covariates. The data file should be space or comma-delimited with standard NONMEM data items: ID, TIME, AMT, DV (dependent variable, i.e., concentration), EVID, and CMT (compartment) [6].
- **Model Code (NONMEM Control Stream Skeleton):**

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- **Execution & Output:** Execute NONMEM using a command line or interface tool (e.g., nmfe74 filename.ctl filename.lst). Diagnose the model using goodness-of-fit plots (e.g., observed vs. predicted concentrations, conditional weighted residuals) [6].

Protocol 2: Covariate Model Building

- **Objective:** To identify and quantify the impact of patient-specific factors (covariates) on PK parameters.
- **Method:**
 - **Base Model:** Finalize a base model without covariates.
 - **Covariate Screening:** Plot empirical Bayes estimates (ETAs) of PK parameters against potential covariates (e.g., weight, sex, genotype) to identify potential relationships.
 - **Stepwise Covariate Modeling (SCM):**
 - **Forward Inclusion:** Add each covariate-parameter relationship one by one to the base model. A decrease in the **Objective Function Value (OFV) of >3.84 (p<0.05)** for 1 degree of freedom suggests a significant improvement.
 - **Backward Elimination:** After building a "full" model, remove covariates one by one. An increase in OFV of >10.83 (p<0.001) upon removal confirms the covariate's significance [8].
- **Example Implementation in Code:**

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5. Advanced Considerations & Troubleshooting

- **Handling of EHC:** EHC is a critical feature. It can be modeled using a **pulsed reabsorption** model [3] or by incorporating a gallbladder compartment with a delay differential equation, which may require the use of general nonlinear ADVAN subroutines (e.g., ADVAN6, ADVAN8, ADVAN13) [6].
- **Model Validation:** Always perform internal validation.
 - **Visual Predictive Check (VPC):** Simulate multiple datasets from the final model and overlay the observed data to assess the model's predictive performance [3] [8].
 - **Bootstrap:** Re-estimate the model parameters on hundreds of resampled datasets to evaluate the robustness and precision of parameter estimates [3].
- **Common NONMEM Errors & Solutions:**
 - **Minimization Termination Error:** Often due to over-parameterization or poor initial estimates. Simplify the model, adjust initial estimates, or increase MAXEVAL [9].
 - **Rounding Errors (ERROR=134):** Can indicate that a parameter is poorly identifiable. Check model stability, consider removing the parameter, or adjust the SIGL and NSIG values in \$ESTIMATION [9].
 - **R Matrix Algorithmically Non-Positive Semidefinite:** This error in the covariance step can indicate a saddle point in the parameter estimates. Using SADDLE_RESET=1 or FPOSDEF=1 in \$COVARIANCE can help [9].

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